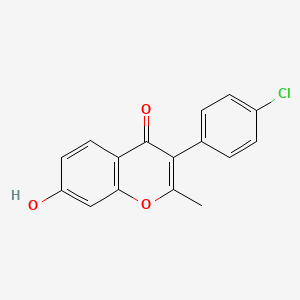

3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one

Overview

Description

Synthesis Analysis

While there is no direct synthesis method available for “3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one”, there are related compounds that have been synthesized. For instance, a series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs .Molecular Structure Analysis

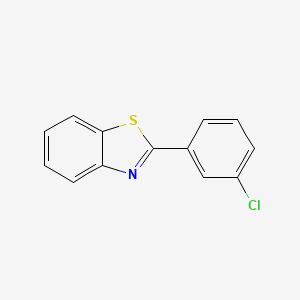

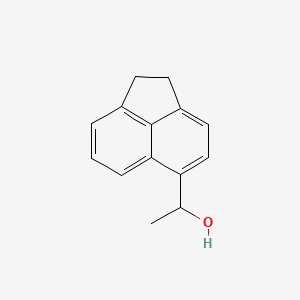

The molecular structure of this compound can be inferred from its name and the general structure of chromen-4-one derivatives. It likely has a chromen-4-one ring with a chlorophenyl group, a hydroxy group, and a methyl group attached at the 3rd, 7th, and 2nd positions, respectively .Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease (NTD) affecting millions of people annually. The novel compound synthesized from this chalcone derivative shows promise as an antileishmanial agent. Its halogenated structure aligns with known antiparasitic properties, making it suitable for further study in combating this debilitating disease .

Nonlinear Optics

The compound’s potential applications extend to nonlinear optics. Studies have confirmed its suitability for second and third harmonic generation at various wavelengths. Its electronic and optical properties surpass those of urea, suggesting its usefulness in this field .

Mechanism of Action

Target of Action

Similar compounds such as sr-9009, a rev-erb agonist, have been shown to target nuclear receptor subfamily 1 group d member 1 and nuclear receptor subfamily 1 group d member 2 .

Mode of Action

Related compounds like pitolisant act as an antagonist/inverse agonist at h3 receptors . Another compound, Chlorfenapyr, is thought to act as an uncoupler in mitochondrial oxidative phosphorylation .

Biochemical Pathways

Related compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Result of Action

For instance, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

properties

IUPAC Name |

3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-9-15(10-2-4-11(17)5-3-10)16(19)13-7-6-12(18)8-14(13)20-9/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPNJSGZMIGJDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419955 | |

| Record name | 3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

CAS RN |

314243-91-9 | |

| Record name | 3-(4-chlorophenyl)-7-hydroxy-2-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate](/img/structure/B3032565.png)